(3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
(3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with pyridinylmethyl and pyrrolidine-1-carbonyl groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid typically involves multi-step organic synthesis. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyridinylmethyl Group: This step might involve nucleophilic substitution reactions where a pyridinylmethyl halide reacts with the piperidine ring.
Addition of Pyrrolidine-1-carbonyl Group: This can be done through acylation reactions using pyrrolidine-1-carbonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinylmethyl group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The piperidine ring and pyridinylmethyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer activities.
Industry
In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes or receptors, mod
Properties
IUPAC Name |
(3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16(20-6-1-2-7-20)14-8-15(17(22)23)12-19(11-14)10-13-4-3-5-18-9-13/h3-5,9,14-15H,1-2,6-8,10-12H2,(H,22,23)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUWTRHBITWNRV-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN(C2)CC3=CN=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2C[C@@H](CN(C2)CC3=CN=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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